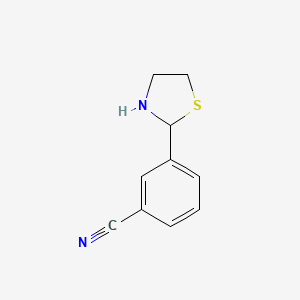
3-(Thiazolidin-2-yl)benzonitrile
Overview
Description
3-(Thiazolidin-2-yl)benzonitrile is a heterocyclic compound that features a thiazolidine ring attached to a benzonitrile moiety Thiazolidine is a five-membered ring containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties to the compound
Mechanism of Action
Target of Action
Thiazolidine derivatives, which include 3-(thiazolidin-2-yl)benzonitrile, have been reported to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . These activities suggest that this compound may interact with a range of molecular targets.
Mode of Action
For instance, some thiazolidine derivatives produce their biological response by stimulating the PPARγ receptor (antidiabetic activity) and cytoplasmic Mur ligase enzyme (antimicrobial activity), and by scavenging ROS (antioxidant activity) .
Biochemical Pathways
For instance, its potential antioxidant activity suggests it may interact with pathways involved in oxidative stress .
Pharmacokinetics
Thiazolidine derivatives have been reported to have improved selectivity, purity, product yield, and pharmacokinetic activity . This suggests that this compound may have favorable ADME properties, contributing to its bioavailability.
Result of Action
For instance, its potential antioxidant activity suggests it may reduce oxidative stress at the cellular level .
Action Environment
It’s worth noting that the synthesis of thiazolidine derivatives, including this compound, has been improved by various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to address environmental, health, cost, and energy issues, suggesting that the action of this compound may be influenced by these factors .
Biochemical Analysis
Biochemical Properties
3-(Thiazolidin-2-yl)benzonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in the biosynthesis of bacterial cell walls, thereby exhibiting antimicrobial properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and immune responses . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound binds to the active site of certain enzymes, inhibiting their catalytic activity and thereby disrupting essential biochemical pathways . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings suggest that this compound may have potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits beneficial effects such as antimicrobial and anti-inflammatory activities without significant adverse effects . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazolidin-2-yl)benzonitrile typically involves the condensation of a thiol with an aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are used to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Thiazolidin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidine and benzonitrile derivatives.
Scientific Research Applications
3-(Thiazolidin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in treating various diseases due to its biological activities.
Industry: Employed in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: A simpler analog without the benzonitrile group.
Benzothiazole: Contains a fused benzene and thiazole ring, differing in structure and properties.
Thiazole: A five-membered ring with sulfur and nitrogen, but lacking the additional substituents.
Uniqueness
3-(Thiazolidin-2-yl)benzonitrile is unique due to the combination of the thiazolidine ring and the benzonitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(1,3-thiazolidin-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBSEQAHTCFBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


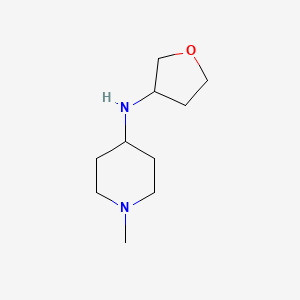

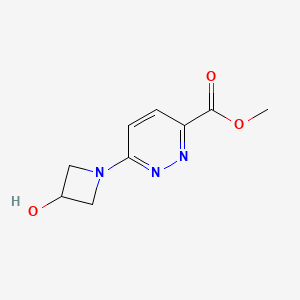
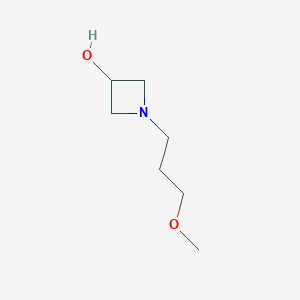
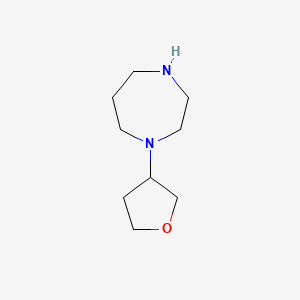
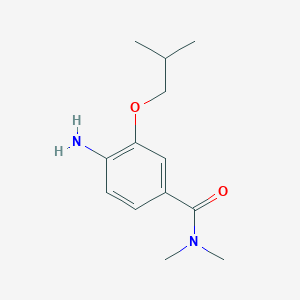
![N-[(2,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1468939.png)
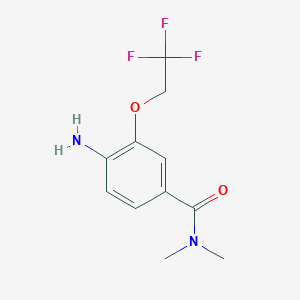
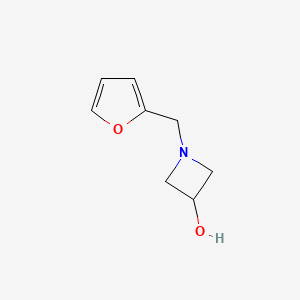
![1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468942.png)
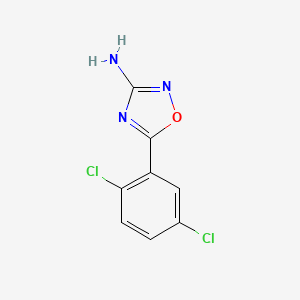
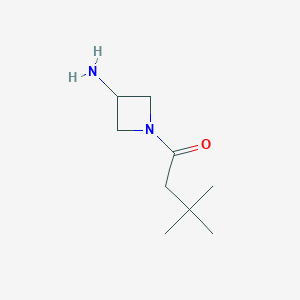
![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468945.png)
![1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1468946.png)
